2-(diethylamino)pyrimidine
Description
Properties
CAS No. |
17635-38-0 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151 |
Synonyms |
2-(diethylamino)pyrimidine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Diethylamino Pyrimidine and Analogues
Novel Synthetic Routes and Reaction Pathway Development
The development of new reaction pathways focuses on increasing molecular complexity from simple precursors in a more atom-economical and step-efficient manner.
The construction of the pyrimidine (B1678525) ring remains the cornerstone of synthesizing 2-(diethylamino)pyrimidine. The most fundamental and widely utilized approach involves the condensation of a three-carbon dielectrophilic fragment with a nucleophilic N-C-N moiety. nih.govbu.edu.eg
A primary strategy for synthesizing 2-aminopyrimidines involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative. nih.govwikipedia.org To obtain the target this compound, N,N-diethylguanidine is used as the N-C-N component. This precursor directly installs the required diethylamino group at the 2-position of the pyrimidine ring during the cyclization process. A notable example involves the reaction of diketene (B1670635), serving as an equivalent of a β-keto ester, with N,N-diethyl-guanidine sulphate in a strongly acidic medium to produce 2-diethylamino-4-hydroxy-6-methyl-pyrimidine in high yields. google.com
More recent and innovative strategies include a deconstruction–reconstruction approach. nih.gov In this method, a complex, pre-existing pyrimidine can be converted into a pyrimidinium salt, which is then cleaved to a versatile intermediate. This intermediate can be subsequently re-cyclized with various amidines, including N,N-diethylguanidine, to generate a diverse library of substituted pyrimidines that would be challenging to access through traditional methods. nih.gov
| Strategy | Key Reactants | Description |
| Classical Condensation | 1,3-Dicarbonyl Compound + N,N-Diethylguanidine | A direct and widely used method where the pyrimidine ring is formed with the diethylamino group pre-installed at the C2 position. nih.govbu.edu.eg |
| Diketene-based Synthesis | Diketene + N,N-Diethyl-guanidine Sulphate | A specific application of classical condensation using diketene as the three-carbon source in a strongly acidic environment. google.com |
| Deconstruction-Reconstruction | Complex Pyrimidine + N,N-Diethylguanidine | An advanced method where an existing pyrimidine is chemically opened and then re-closed with a new amidine to diversify the structure. nih.gov |
An alternative to building the pyrimidine ring with the diethylamino group already in place is to introduce it onto a pre-formed pyrimidine scaffold. This is typically achieved by nucleophilic substitution of a suitable leaving group at the 2-position of the ring. For instance, 2-chloropyrimidine (B141910) can serve as a substrate, reacting with diethylamine (B46881) to yield this compound. This substitution can sometimes proceed through an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism. nih.gov
Modern advancements have enabled the direct C-H amination of the pyrimidine ring, avoiding the need for a pre-functionalized substrate. nih.gov This approach involves the site-selective activation of a C-H bond, typically at the C2 position, to form a reactive intermediate that can then be trapped by an amine nucleophile. nih.govresearchgate.net Furthermore, transition metal catalysis, particularly with copper, has been shown to promote the chemoselective amination of halogenated pyrimidines, providing an efficient route to 2-aminopyrimidine (B69317) derivatives. organic-chemistry.org
| Reaction Type | Substrate | Reagent | Description |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Halopyrimidine | Diethylamine | A conventional method involving the displacement of a halide (e.g., Cl, Br) from the C2 position by diethylamine. nih.gov |
| Direct C-H Amination | Pyrimidine | Aminating Reagent | A modern, step-economical approach that functionalizes the C2-H bond directly, forming a C-N bond without pre-activation. nih.govresearchgate.net |
| Copper-Catalyzed Amination | Halogenated Pyrimidine | Amine Source | A catalytic method that uses a copper complex to facilitate the C-N bond formation, often with high selectivity. organic-chemistry.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity from simple starting materials. acs.orgnih.gov The Biginelli reaction is a classic MCR for pyrimidine synthesis, though it typically produces dihydropyrimidines. wikipedia.orgchemicalbook.com
More contemporary MCRs have been developed using transition metal catalysis. A notable example is the iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.orgnih.govfigshare.com This process proceeds through a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring. acs.orgnih.gov Such methods are highly sustainable as they utilize readily available alcohols and liberate only hydrogen and water as byproducts. nih.gov Additionally, oxidative [3+2+1] three-component annulations of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol represent another efficient MCR strategy for accessing substituted pyrimidines. organic-chemistry.org
| MCR Type | Key Reactants | Catalyst/Conditions | Description |
| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | Acid or Base | A foundational MCR for synthesizing dihydropyrimidinones. chemicalbook.com |
| Iridium-Catalyzed Alcohol Condensation | Amidine + Alcohols | Iridium Pincer Complex | A sustainable MCR that constructs the pyrimidine ring from alcohols via condensation and dehydrogenation. acs.orgnih.gov |
| Oxidative [3+2+1] Annulation | Amidine + Ketone + C1 Source | Oxidant | An efficient one-pot reaction that assembles the pyrimidine ring from three components with concomitant oxidation. organic-chemistry.org |
Catalytic Approaches in the Synthesis of this compound Analogues
Catalysis offers powerful tools for synthesizing and functionalizing pyrimidines with high efficiency and selectivity, often under mild reaction conditions. Both transition metals and organocatalysts have been successfully employed.
Transition metals such as palladium, copper, ruthenium, and iridium are central to modern pyrimidine synthesis. nih.govresearchgate.net Ruthenium complexes, for example, can catalyze the acceptorless dehydrogenative coupling of alcohols with other precursors to form pyrimidines. acs.org Copper catalysis is frequently used for cyclization reactions, such as the annulation of ketones with nitriles to build the pyrimidine core. mdpi.com
Once the pyrimidine ring is formed, transition metal-catalyzed cross-coupling reactions are invaluable for further functionalization to create a wide array of analogues. The Suzuki cross-coupling reaction, catalyzed by palladium, is widely used to form C-C bonds by coupling a halopyrimidine with a boronic acid derivative, allowing for the introduction of aryl or alkyl substituents at various positions on the ring. mdpi.comresearchgate.net Similarly, C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce amino groups onto a halopyrimidine scaffold.
In an effort to develop more sustainable and metal-free synthetic routes, organocatalysis has emerged as a powerful alternative. Small organic molecules can catalyze key bond-forming steps in pyrimidine synthesis. For instance, 2-aminoethanesulfonic acid has been used as a biodegradable and reusable organocatalyst for the one-pot, three-component synthesis of pyrimidine analogues in water, highlighting the green credentials of this approach. tandfonline.com
Oxidative annulation represents another important strategy that often avoids the use of transition metals. These reactions involve the formation of the heterocyclic ring coupled with an oxidation step to achieve the final aromatic product. organic-chemistry.org An example is the oxidative [3+2+1] annulation of aldehydes, 5-aminopyrazoles, and nitriles, which uses a simple I2/O2 system to construct fused pyrazolo[3,4-d]pyrimidine systems without the need for a metal catalyst. researchgate.net Such methods are valued for their operational simplicity and broad substrate scope. researchgate.net
| Catalytic Approach | Catalyst Type | Example Reaction | Description |
| Transition Metal Catalysis | Palladium, Copper, Ruthenium, Iridium | Suzuki Cross-Coupling, Dehydrogenative Coupling | Enables both the formation of the pyrimidine ring and its subsequent functionalization with a wide range of substituents. nih.govacs.orgmdpi.com |
| Organocatalysis | Small Organic Molecules (e.g., 2-aminoethanesulfonic acid) | Multi-component Condensation | Utilizes metal-free catalysts to promote pyrimidine ring formation, often under environmentally benign conditions like water. tandfonline.com |
| Oxidative Annulation | Non-metal Oxidants (e.g., I2, TEMPO) | [3+2+1] Annulation | Ring-forming reactions where the final aromatization step is achieved through oxidation, often avoiding harsh reagents or metals. organic-chemistry.orgresearchgate.net |
Green Chemistry Principles and Sustainable Synthesis Methods
Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. rasayanjournal.co.inyale.edu These principles focus on maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic methods. rasayanjournal.co.inyale.edu The development of sustainable synthetic routes is crucial in pharmaceutical and chemical industries to reduce waste and improve efficiency. nih.goveurekaselect.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of pyrimidine derivatives. nih.govnih.gov This technique utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. semanticscholar.orgchemrxiv.org For instance, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, has been significantly improved using microwave irradiation, often under solvent-free conditions. chemrxiv.org Microwave-assisted synthesis is recognized for its efficiency, leading to faster reaction rates, higher yields, and simplified workup procedures compared to conventional heating methods. rasayanjournal.co.innih.gov
Flow chemistry, or continuous flow synthesis, offers another sustainable and efficient alternative to traditional batch processing. nih.gov In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction occurs. nih.gov This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, safety, and scalability. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, accelerating reaction rates. nih.gov For the synthesis of substituted pyrimidines, flow chemistry can improve yield and regioselectivity while significantly decreasing reaction times compared to batch conditions. vapourtec.com
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Conventional Heating | Hours | 15-25 | chemrxiv.org |
| Biginelli Reaction | Microwave-Assisted | 10 minutes | 89-98 | chemrxiv.org |
| Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis | Conventional Heating | Several hours | Lower yields | nih.gov |
| Pyrazolo[1,5-a]pyrimidine Synthesis | Microwave-Assisted | 15 minutes | 90-95 | nih.gov |
Conducting reactions in the absence of organic solvents or in aqueous media are cornerstone principles of green chemistry. rasayanjournal.co.injmaterenvironsci.com Solvent-free reactions, also known as solid-state or neat reactions, minimize pollution, reduce costs, and simplify the purification process. researchgate.nethilarispublisher.comresearchgate.net These reactions are often facilitated by techniques like grinding or microwave irradiation. rasayanjournal.co.inmdpi.com One-pot, three-component reactions under solvent-free conditions have been successfully employed for the synthesis of various pyrimidine derivatives, offering high yields in short reaction times. hilarispublisher.comgrowingscience.com
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. jmaterenvironsci.compnas.org While the low solubility of many organic compounds in water can be a challenge, "on-water" synthesis, where the reaction occurs at the organic-water interface, has proven effective. jmaterenvironsci.com The use of catalysts like β-cyclodextrin can facilitate reactions in aqueous solutions. mdpi.comnih.gov For example, the synthesis of pyrido[2,3-d]pyrimidines has been achieved with high yields in aqueous solutions under reflux conditions. nih.gov The development of synthetic methods in aqueous media is a significant step toward more environmentally benign chemical processes. jmaterenvironsci.comresearchgate.net
| Product Type | Conditions | Key Advantages | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | Aqueous solution, β-cyclodextrin catalyst, reflux | Environmentally benign, high yield | Up to 97 | nih.gov |
| Pyrano[2,3-d]pyrimidines | Aqueous media, diammonium hydrogen phosphate (B84403) catalyst | Use of water as a green solvent | Not specified | jmaterenvironsci.com |
| Thiazolo[3,2-a]pyrimidines | Solvent-free, ultrasonic irradiation | Short reaction time, high yield | Not specified | researchgate.net |
| Dihydropyrimidinones | Solvent-free, catalyst | Good yield, short time, simple procedure | Good | hilarispublisher.com |
Chemo- and Regioselective Synthesis of Substituted Pyrimidine Systems
The chemo- and regioselectivity of reactions are critical for the efficient synthesis of specifically substituted pyrimidine derivatives, avoiding the need for complex protection and deprotection steps. thieme-connect.deresearchgate.net The pyrimidine ring has multiple reaction sites, and controlling the position of incoming substituents is a significant synthetic challenge.
Regioselectivity is often observed in nucleophilic substitution reactions of halopyrimidines, where the C-4 position is generally more reactive than the C-2 position. researchgate.net Organolithium reagents have been used for the regioselective preparation of substituted pyrimidines. researchgate.net Similarly, the use of specific magnesium-based reagents like TMPMgCl·LiCl allows for the successive and regioselective functionalization of all positions on the pyrimidine ring. thieme-connect.de
Multicomponent reactions (MCRs) are powerful tools for building complex molecules in a single step and can be designed to be highly chemo- and regioselective. eurekaselect.comnih.gov For instance, the synthesis of 3-aminoimidazo[1,2-α]pyrimidines from 2-aminopyrimidine, an aldehyde, and an isocyanide can produce a mixture of regioisomers. vapourtec.com However, by employing continuous flow conditions and a suitable catalyst, the regioselectivity of this reaction can be significantly improved. vapourtec.com The development of catalytic systems that can direct the formation of a single desired isomer is a key area of research in pyrimidine synthesis. eurekaselect.comorganic-chemistry.org
Chemical Reactivity and Mechanistic Studies of 2 Diethylamino Pyrimidine
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The reactivity of the pyrimidine ring in 2-(diethylamino)pyrimidine is highly position-dependent. The electron-donating diethylamino group enriches the C-5 position, making it the primary site for electrophilic attack. In contrast, the C-4 and C-6 positions, being para and ortho to the ring nitrogens, are electron-poor and thus activated for nucleophilic substitution, provided a suitable leaving group is present.
C-2 Position: The C-2 position is directly attached to the electron-donating diethylamino group and is situated between two electron-withdrawing nitrogen atoms. It is generally not susceptible to electrophilic or nucleophilic attack. Nucleophilic displacement at C-2 is significantly less favorable than at C-4 or C-6 because the stabilization of the Meisenheimer intermediate is less effective. stackexchange.com
C-4 and C-6 Positions: These positions are the most electrophilic carbons in the pyrimidine ring and are readily attacked by nucleophiles if a leaving group is present. The reactivity order for nucleophilic aromatic substitution (SNAr) is typically C-4 > C-2. stackexchange.com This is because the anionic intermediate formed upon nucleophilic attack at C-4 (or C-6) can be effectively stabilized by delocalization of the negative charge onto both ring nitrogen atoms. For instance, in reactions involving 2-amino-4,6-dichloropyrimidine, sequential nucleophilic substitution occurs readily at these positions. nih.gov
C-5 Position: The C-5 position is analogous to the meta position in pyridine (B92270) and is the most electron-rich carbon in the pyrimidine ring. The strong +M effect (mesomeric effect) of the 2-diethylamino group further increases the electron density at this site, making it the exclusive target for electrophilic substitution. researchgate.net Reactions such as halogenation, nitration, and formylation occur at this position. For example, the Vilsmeier-Haack reaction, which employs a weak electrophile, is a characteristic reaction for electron-rich heterocyclic compounds and can be used to introduce a formyl group at the C-5 position of activated pyrimidines. wikipedia.orgijpcbs.com
A summary of the reactivity at each position is presented in the table below.
| Position | Primary Reaction Type | Justification |
|---|---|---|
| C-2 | Generally Unreactive | Attached to a strong electron-donating group; less favorable intermediate stabilization for SNAr. |
| C-4/C-6 | Nucleophilic Substitution (SNAr) | Activated by two ring nitrogens; effective stabilization of Meisenheimer intermediate. |
| C-5 | Electrophilic Substitution | Most electron-rich position; activated by the +M effect of the C-2 diethylamino group. |
The diethylamino group is a powerful activating group that fundamentally alters the reactivity of the otherwise electron-deficient pyrimidine ring. Its primary roles are:
Activation towards Electrophilic Attack: By donating its lone pair of electrons into the ring system, the diethylamino group overcomes the inherent π-deficiency of the pyrimidine nucleus, enabling electrophilic substitution reactions that are otherwise very difficult. researchgate.net This activation is highly regioselective, directing incoming electrophiles exclusively to the C-5 position.
Modulation of Nucleophilic Substitution: While the primary activation for SNAr at C-4 and C-6 comes from the ring nitrogens, the C-2 substituent can modulate this reactivity. Electron-donating groups like diethylamino can slightly decrease the rate of nucleophilic substitution compared to a pyrimidine with an electron-withdrawing group at C-2.
Steric Hindrance: The ethyl groups of the diethylamino substituent can exert steric hindrance. This effect can impede the approach of reagents to the adjacent ring nitrogen (N-1) or the C-6 position. Research on the electrophilic nitrosation of 4,6-disubstituted 2-aminopyrimidines has shown that having two alkyl groups on the exocyclic nitrogen can impede the reaction, suggesting a steric interplay. csu.edu.au
Reactions Involving the Diethylamino Substituent
The exocyclic diethylamino group retains the characteristic reactivity of a tertiary amine, although this can be modulated by its electronic connection to the pyrimidine ring.
The lone pair of electrons on the nitrogen atom of the diethylamino group is available for reaction with electrophiles.
Alkylation: Treatment of this compound with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary ammonium (B1175870) salt, N,N-diethyl-N-methyl-N-(pyrimidin-2-yl)ammonium iodide. This quaternization reaction is a standard transformation for tertiary amines. Studies on related systems have shown that reactions of nucleophilic amino groups on heterocyclic cores with alkylating agents preferentially proceed via an SN2 mechanism under basic conditions, which neutralize the acid generated. nih.gov
Acylation: Acylation of the diethylamino group is generally not possible as it is a tertiary amine and lacks a proton for elimination. However, reactions with acylating agents under forcing conditions could potentially lead to cleavage of one of the ethyl groups.
Cycloaddition Reactions and Ring Transformations
The pyrimidine ring can participate in cycloaddition reactions, and the presence of the diethylamino group influences its reactivity and the types of transformations it can undergo.
Diels-Alder Reactions: The pyrimidine ring can act as an azadiene component in inverse-electron-demand Diels-Alder reactions. wikipedia.orgwur.nl In this type of reaction, the electron-deficient diene (pyrimidine) reacts with an electron-rich dienophile. The presence of a strong electron-donating group like diethylamino at C-2 increases the energy of the diene's HOMO, making it less reactive in inverse-demand reactions. wur.nl Conversely, this electron donation could enhance the reactivity of the C-5=C-6 bond as a dienophile in a normal-demand Diels-Alder reaction with an electron-poor diene, although such reactions are less common for pyrimidines.
Ring Transformations (Dimroth Rearrangement): 2-Aminopyrimidine (B69317) derivatives can undergo the Dimroth rearrangement, a common isomerization reaction in nitrogen-containing heterocycles. nih.govwikipedia.org The reaction typically occurs under aqueous basic or acidic conditions and involves the hydrolytic opening of the pyrimidine ring followed by rotation and re-closure to form a thermodynamically more stable isomer. nih.govucl.ac.uk For example, if this compound were to be alkylated on the N-1 ring nitrogen, the resulting 1-alkyl-2-(diethylamino)pyrimidinium salt could undergo a Dimroth-type rearrangement, leading to the formation of a 2-(alkylamino)-N,N-diethylpyrimidine derivative. This transformation proceeds through a ring-opened intermediate. wikipedia.orgnih.gov
Elucidation of Reaction Mechanisms and Transition State Analysis
Modern computational chemistry provides significant insight into the reaction pathways and regioselectivity observed in pyrimidine chemistry.
Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr reactions on substituted pyrimidines has been extensively studied using Density Functional Theory (DFT). For 2,4-dichloropyrimidines, substitution generally occurs at C-4. However, an electron-donating group at C-6 can reverse this selectivity, favoring substitution at C-2. wuxiapptec.com Transition state calculations show that the energy barrier for attack at C-2 becomes lower than that for C-4 in such cases. For a substrate like 2-methanesulfonyl-4-chloropyrimidine, non-covalent interactions, such as hydrogen bonding between an incoming alkoxide nucleophile and the sulfone group, can dramatically lower the transition state energy for C-2 attack, making it the exclusive site of reaction. wuxiapptec.com These computational models highlight that regioselectivity is a fine balance of frontier molecular orbital (LUMO) distributions and the relative stability of the transition states. wuxiapptec.comchemrxiv.org
The general mechanism for SNAr on a chloropyrimidine is a two-step addition-elimination process, as shown below.
Addition: The nucleophile attacks the electron-deficient C-4 or C-6 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored.
Electrophilic Aromatic Substitution: The mechanism proceeds via the standard pathway for electron-rich aromatic compounds. researchgate.net
Attack: The π-system of the C-5=C-6 bond attacks the electrophile (E⁺).
Intermediate Formation: A resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized across the diethylamino group and the ring nitrogens.
Deprotonation: A base removes the proton from the C-5 position, restoring the aromatic ring.
The table below summarizes selected reactions and their mechanistic details.
| Reaction Type | Key Intermediate | Controlling Factors |
|---|---|---|
| SNAr at C-4/C-6 | Meisenheimer Complex (Anionic) | LUMO distribution, Transition State Stability, Leaving Group Ability |
| Electrophilic Substitution at C-5 | Sigma Complex (Cationic) | HOMO distribution, Activating Group Strength, Electrophile Reactivity |
| Dimroth Rearrangement | Ring-Opened Amidine | pH, Temperature, Thermodynamic Stability of Isomers |
Derivatization and Functionalization Strategies for 2 Diethylamino Pyrimidine
Introduction of Diverse Functional Groups and Heterocyclic Moieties
The strategic introduction of various functional groups and other heterocyclic rings onto the 2-(diethylamino)pyrimidine core is a primary method for creating diverse chemical libraries. These modifications can be directed at different positions of the pyrimidine (B1678525) ring to fine-tune the molecule's properties.
Research has demonstrated the modification of similar 2,4-diaminopyrimidine derivatives through several key transformations. These strategies can be extrapolated to the this compound scaffold. For instance, an amino group can be introduced at the C-5 position of the pyrimidine ring. nih.gov Furthermore, functional groups like a thiomethyl group can be introduced at the C-2 position, although this would require starting from a different precursor than this compound itself, such as a 2-thiouracil derivative, before the introduction of the diethylamino group. nih.gov Another modification involves the esterification of peripheral hydroxyl groups on substituents with reagents like diethyl phosphate (B84403), thereby introducing phosphoryl groups. nih.gov
The condensation of 1,1-diethylguanidine with β-diketones bearing aromatic-heterocyclic substituents is a direct method to synthesize 2-(diethylamino)pyrimidines already appended with other heterocyclic moieties. nih.gov This approach allows for the incorporation of rings like thiophene, furan, or pyridine (B92270) directly into the final structure during the primary synthesis.
The following table summarizes various functionalization strategies applicable to pyrimidine cores.
| Modification Strategy | Reagents/Conditions | Position of Functionalization | Introduced Group |
| Amination | N-Bromosuccinimide, followed by amine | C-5 | Amino Group |
| Phosphorylation | Diethyl phosphoryl chloride, base | On a peripheral hydroxyl group | Diethyl phosphoryl group |
| Heterocycle Introduction | Condensation with a β-diketone bearing a heterocyclic substituent | C-4, C-6 | Various heterocyclic rings |
Formation of Fused Ring Systems Incorporating Pyrimidine Cores
Creating fused-ring systems by building onto the pyrimidine core is a powerful strategy for generating structurally complex and rigid molecules with unique properties. These bicyclic and polycyclic heterocycles are prevalent in numerous biologically active compounds.
Several synthetic routes lead to the formation of fused pyrimidines. For example, thioxopyrimidine derivatives can serve as precursors to various fused systems. Reaction with reagents such as ethyl chloroacetate, thiourea, or sodium azide can lead to the formation of furo[2,3-d]pyrimidine, triazolo[1,5-a]pyrimidine, and tetrazolo[1,5-a]pyrimidine, respectively. doaj.org A this compound derivative with a suitable functional group at an adjacent position, such as an amino or thiol group, could undergo similar cyclization reactions.
Another prominent example is the synthesis of imidazo[1,2-a]pyrimidines, which can be achieved through various methods, including multicomponent reactions, intramolecular cyclizations, and condensation reactions. rsc.org A common approach involves the reaction of a 2-aminopyrimidine (B69317) with an α-haloketone. In the context of the target compound, a precursor like 2-amino-4-(diethylamino)pyrimidine could be used to construct such a fused system.
The synthesis of fused pyrimidines often relies on the cyclocondensation of a pyrimidine bearing vicinal functional groups or a suitably activated pyrimidine with a bifunctional reagent. nih.gov Multicomponent reactions have also emerged as an efficient method for constructing fused pyrimidine scaffolds under various conditions, including ultrasound assistance. nih.gov
| Fused System | Precursor Type | Key Reagents |
| Furo[2,3-d]pyrimidine | Thioxopyrimidine | Ethyl chloroacetate |
| Triazolo[1,5-a]pyrimidine | 2-Hydrazinopyrimidine | Carboxylic acid derivatives |
| Tetrazolo[1,5-a]pyrimidine | 2-Chloropyrimidine (B141910) | Sodium azide |
| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine | α-Haloketones |
| Pyrrolo[2,3-d]pyrimidine | Thioxopyrimidine | Benzyl amine |
Post-Synthetic Modification and Diversification Approaches
Post-synthetic modification (PSM) is a valuable strategy where a core molecular scaffold is first synthesized and then subjected to further chemical transformations to create a library of analogues. rsc.org This approach allows for the introduction of functional groups that might not be compatible with the initial ring-forming reactions. rsc.org
For a molecule like this compound, PSM could involve reactions on substituents attached at the C-4, C-5, or C-6 positions. For example, a derivative bearing a primary alcohol could be esterified to introduce a diethyl phosphoryl group, a modification shown to impact biological activity in related compounds. nih.gov
A more advanced diversification strategy involves a deconstruction-reconstruction approach. In this method, the pyrimidine ring itself is chemically activated and opened, forming an intermediate like a vinamidinium salt. This intermediate can then react with various synthons to reconstruct a new, more complex heterocyclic system, such as a pyridine. researchgate.net This allows for significant skeletal editing of the original pyrimidine core, providing access to a wide range of different heterocyclic scaffolds from a common starting material.
C-H Functionalization Methodologies for Pyrimidine Derivatives
Direct C-H functionalization has become a powerful tool in organic synthesis, as it allows for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. thieme-connect.comthieme-connect.com The pyrimidine ring, being electron-deficient, is particularly amenable to certain types of C-H functionalization reactions.
There are three main approaches to the direct C-H functionalization of pyrimidines:
Transition-Metal-Catalyzed C-H Functionalization : This is the most developed area. thieme-connect.comthieme-connect.com Palladium catalysts, for instance, can facilitate the oxidative coupling of pyrimidines with other (hetero)arenes. thieme-connect.com The reaction involves the activation of C-H bonds on both coupling partners. For this compound, the C-H bonds at the C-4, C-5, and C-6 positions are potential sites for such reactions. These reactions often require an oxidant, a ligand, and an additive to achieve good results. thieme-connect.com Rhodium-catalyzed C-H activation has also been used for the site-selective functionalization of related quinazoline systems. researchgate.net
Transition-Metal-Free Direct C-H Functionalization : These methods typically involve the direct nucleophilic attack on the electron-deficient pyrimidine ring. thieme-connect.com This forms an intermediate σH-adduct, which then eliminates a hydride ion through an oxidative or eliminative pathway to restore aromaticity. thieme-connect.com This strategy is effective for introducing nucleophiles at the activated C-2, C-4, and C-6 positions.
Deprotonative Metalation : This approach involves the use of a strong base to deprotonate one of the ring's C-H bonds, forming an organometallic intermediate. thieme-connect.comcolab.ws This pyrimidyl-metal species can then react with various electrophiles to introduce a wide range of substituents. The regioselectivity of the deprotonation is influenced by the substituents already present on the ring.
These methodologies provide a powerful toolkit for the late-stage functionalization of the this compound core, enabling the direct introduction of aryl, alkyl, and other functional groups onto the heterocyclic ring.
| C-H Functionalization Method | Mechanism | Typical Reagents | Target Position(s) |
| Transition-Metal-Catalyzed | Oxidative C-H/C-H or C-H/C-X coupling | Pd(OAc)₂, AgOAc, Ligand | C-4, C-5, C-6 |
| Transition-Metal-Free | Nucleophilic substitution of hydrogen (SNH) | Nucleophile, Oxidant | C-4, C-6 |
| Deprotonative Metalation | C-H abstraction followed by electrophilic quench | Strong base (e.g., LDA), Electrophile | C-4, C-6 |
Computational and Theoretical Chemistry Investigations of 2 Diethylamino Pyrimidine
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) has become a prominent computational method for exploring the chemical reactivity and physical properties of organic compounds, including pyrimidine (B1678525) derivatives. physchemres.org This approach is used to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. The optimization procedure systematically searches for the configuration with the minimum energy on the potential energy surface. physchemres.org The absence of imaginary frequencies in the final calculation confirms that the identified structure is a true energy minimum. physchemres.org
For pyrimidine derivatives, DFT calculations are commonly performed using functionals like Becke, 3-Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p) or 6-31+G(d,p). physchemres.orgijcce.ac.ir These calculations yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape and structure. physchemres.org The results of these calculations for related pyrimidine compounds have shown good agreement with experimental data where available. nih.gov
Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative Core Structure Calculated via DFT This table presents typical data obtained from DFT calculations on pyrimidine-like structures and is for illustrative purposes.
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | N1-C2 | 1.34 Å |
| Bond Length | C2-N3 | 1.33 Å |
| Bond Length | N3-C4 | 1.35 Å |
| Bond Length | C4-C5 | 1.40 Å |
| Bond Length | C5-C6 | 1.39 Å |
| Bond Length | C6-N1 | 1.34 Å |
| Bond Angle | C6-N1-C2 | 116.5° |
| Bond Angle | N1-C2-N3 | 126.0° |
| Bond Angle | C2-N3-C4 | 116.2° |
| Dihedral Angle | N1-C2-N3-C4 | 0.1° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level (EHOMO) is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com The LUMO is the innermost empty orbital that can accept electrons, and its energy level (ELUMO) is associated with the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. ijcce.ac.ir
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These descriptors, derived from DFT calculations, provide a quantitative framework for predicting how 2-(diethylamino)pyrimidine might behave in chemical reactions. ijcce.ac.ir
Table 2: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors This table shows typical parameters derived from FMO analysis of pyrimidine-like molecules and is for illustrative purposes.
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 5.25 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 1.25 |
| Electronegativity (χ) | 3.875 |
| Chemical Hardness (η) | 2.625 |
| Chemical Softness (S) | 0.190 |
| Electrophilicity Index (ω) | 2.86 |
Conformational Analysis and Energy Landscapes
The presence of the flexible diethylamino group attached to the pyrimidine ring means that this compound can adopt various spatial arrangements, or conformations. Conformational analysis involves mapping the potential energy landscape of the molecule to identify stable conformers (energy minima) and the transition states (saddle points) that separate them. frontiersin.org
Computational methods can systematically explore the conformational space by rotating the single bonds associated with the diethylamino group. By calculating the energy for each incremental rotation of a specific dihedral angle, a potential energy profile can be generated. mdpi.com This profile reveals the most stable conformations and the energy barriers that must be overcome for the molecule to transition from one conformer to another. Studies on other substituted pyrimidines have shown that different conformations can be favored depending on the environment, such as in different crystal polymorphs, where molecular packing influences the final structure. mdpi.com Understanding the conformational landscape is crucial, as different conformers can exhibit distinct chemical and physical properties.
Computational Prediction of Spectroscopic Parameters (Advanced Applications)
Computational chemistry extends beyond static structures to the prediction of dynamic and spectroscopic properties, providing a direct link between theoretical models and experimental measurements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Quantum chemical calculations, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govgithub.io The computational workflow typically involves:
Performing a conformational search to identify all low-energy conformers of the molecule.
Optimizing the geometry of each stable conformer.
Calculating the magnetic shielding tensors for each atom in each conformer.
Averaging the shielding tensors based on the Boltzmann population of the conformers at a given temperature.
Converting the calculated shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
This process can yield predicted spectra that are in close agreement with experimental results, aiding in the assignment of complex spectra and confirming molecular structures. github.io Machine learning algorithms are also emerging as powerful tools to enhance the speed and accuracy of NMR predictions based on computational data. nih.gov
Table 3: Representative Comparison of Experimental and Computationally Predicted ¹H NMR Chemical Shifts This table illustrates how calculated chemical shifts are typically correlated with experimental data for a given molecule. Values are hypothetical.
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| H-4/H-6 | 8.30 | 8.35 | +0.05 |
| H-5 | 6.55 | 6.61 | +0.06 |
| -CH2- | 3.50 | 3.58 | +0.08 |
| -CH3 | 1.20 | 1.24 | +0.04 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrations of chemical bonds. arxiv.orgnih.gov DFT calculations are highly effective at simulating these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. nih.gov
The calculated frequencies and intensities can be used to generate a theoretical spectrum that can be directly compared with experimental IR and Raman data. This comparison is invaluable for assigning specific absorption bands or scattering peaks to the vibrations of particular functional groups (e.g., C-H stretching, C=N stretching, ring breathing modes). nih.gov For related pyrimidine derivatives, simulated spectra have been shown to be in good agreement with experimental measurements, aiding in the complete vibrational assignment of the molecule. nih.govresearchgate.net
Table 4: Representative Vibrational Frequencies (cm⁻¹) for a Pyrimidine Derivative This table illustrates a typical comparison between experimental and DFT-calculated vibrational frequencies for key molecular motions.
| Experimental IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment (Vibrational Mode) |
|---|---|---|
| 3105 | 3100 | Aromatic C-H Stretch |
| 2970 | 2965 | Aliphatic C-H Stretch (-CH3) |
| 1580 | 1575 | Ring C=N/C=C Stretch |
| 1450 | 1445 | CH2 Scissoring |
| 995 | 990 | Ring Breathing Mode |
| 780 | 775 | C-H Out-of-plane Bend |
UV-Vis Absorption and Fluorescence Property Predictions
The prediction of ultraviolet-visible (UV-Vis) absorption and fluorescence spectra is a key application of computational quantum chemistry, offering insights into the electronic transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for this purpose, providing a balance between computational cost and accuracy. jchemrev.commit.edu
The TD-DFT approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). mdpi.comnih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set, such as the widely used B3LYP functional with a 6-311+G(d,p) basis set. mdpi.com These calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak. The main electronic transitions typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
For many pyrimidine derivatives, computational studies have successfully predicted their absorption and emission properties. For instance, studies on 2-aminobenzo semanticscholar.orgnih.govthieno[3,2-d]pyrimidine 5,5-dioxides have shown a good agreement between TD-DFT computed λmax values and experimental data, often with deviations of less than 50 nm. researchgate.net Similarly, experimental studies on other 2-alkylaminopyrimidines, such as 2-N-methylaminopyrimidine and 2-N-ethylaminopyrimidine, have demonstrated fluorescence properties, particularly in polar protic solvents like methanol, which can be rationalized and predicted through computational modeling of solvent effects. nih.govnih.gov
The following table illustrates the comparison between experimental and computationally predicted absorption maxima for a series of benzo semanticscholar.orgnih.govthieno[3,2-d]pyrimidine derivatives, showcasing the predictive power of TD-DFT calculations.
| Compound | Experimental λmax (nm) | Calculated λmax (nm) |
|---|---|---|
| 3a | 341 | 335 |
| 3c | 341 | 339 |
| 3d | 343 | 350 |
| 3e | 344 | 371 |
| 6 | 361 | 351 |
Data adapted from a computational study on novel 2-aminobenzo semanticscholar.orgnih.govthieno[3,2-d]pyrimidine 5,5-dioxides. researchgate.net
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an indispensable tool for elucidating complex chemical reaction mechanisms. mdpi.com Density Functional Theory (DFT) calculations are employed to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. researchgate.netmdpi.com This allows for a detailed, step-by-step understanding of the reaction pathway and the calculation of activation energies, which determine the kinetics and feasibility of each step.
For the synthesis of pyrimidine-based scaffolds, which often involves multi-component reactions, computational studies can unravel the sequence of events. For example, the mechanism for the formation of pyrido[2,3-d]pyrimidines from benzaldehyde, Meldrum's acid, and 6-aminouracil (B15529) has been theoretically investigated. nih.gov The study detailed several mechanistic steps, including Knoevenagel condensation, Michael addition, and cyclization, calculating the free energy barriers for each elementary step to identify the rate-determining step. nih.gov
Such computational analyses provide insights that are often difficult to obtain experimentally, especially for short-lived intermediates and transition states. mdpi.com By understanding the reaction mechanism, conditions can be optimized to improve reaction yields and selectivity. For instance, DFT studies on the formation of pyrimidine-4,6-dicarboxylates from the cyclodimerization of 2H-azirine-2-carboxylates helped identify key reaction intermediates and supported the proposed reaction pathway. mdpi.com
The table below presents theoretical free energy data for the key steps in the uncatalyzed synthesis of a pyrido[2,3-d]pyrimidine, illustrating how computational chemistry quantifies the energetics of a reaction pathway.
| Reaction Step | Description | Calculated Free Energy Barrier (kcal/mol) |
|---|---|---|
| Knoevenagel Condensation | C-C bond formation between aldehyde and Meldrum's acid | 32.2 |
| Michael Addition | Addition of aminouracil to the Knoevenagel product | 32.7 |
| Cyclization | Intramolecular ring closure | 20.3 |
| Propanone Release | Ring opening of Meldrum's acid moiety | 30.7 |
Data adapted from a theoretical investigation into the aqueous-phase multicomponent reaction mechanism for the synthesis of pyrido[2,3-d]pyrimidines. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, dynamics, and intermolecular interactions at an atomistic level. researchgate.netescholarship.org This technique is particularly valuable for understanding how a molecule like a pyrimidine derivative interacts with its environment, such as a biological macromolecule (e.g., a protein) or solvent molecules.
In the context of medicinal chemistry, MD simulations are frequently used to investigate the binding of small molecule inhibitors to their protein targets. mdpi.com For pyrimidine derivatives, which are common scaffolds in kinase inhibitors, MD simulations can reveal the stability of the ligand-protein complex, key amino acid residues involved in binding, and the specific nature of the intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov
For example, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives bound to P21-Activated Kinase 4 (PAK4) have been used to elucidate their inhibitory mechanism. mdpi.com These simulations showed strong interactions with the hinge region of the kinase and identified specific hydrogen bonds and electrostatic interactions that contribute to binding affinity. mdpi.com Similarly, simulations of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complex with cyclin-dependent kinases (CDK2 and CDK7) helped to understand the structural basis for inhibitor selectivity. nih.gov The simulations can track the stability of the complex over time, often on the nanosecond to microsecond timescale, by monitoring metrics like the root mean square deviation (RMSD). mdpi.comnih.gov
The following table summarizes key intermolecular interactions identified through MD simulations for a pyrimidine-based inhibitor in complex with a protein kinase, highlighting the specific contributions of amino acid residues to the binding.
| Inhibitor Moiety | Interacting Protein Residue | Type of Interaction |
|---|---|---|
| Pyrimidine Ring Nitrogen | Val96 (CDK2) | Hydrogen Bond |
| Substituted Phenyl Ring | Lys33 (CDK2) | Electrostatic Interaction |
| Thiazole Ring | Ile10 (CDK2) | Hydrophobic Interaction |
| Amine Linker | Asp145 (CDK2) | Hydrogen Bond |
Interactions are illustrative, based on findings from molecular simulation studies of pyrimidine-based kinase inhibitors. nih.govnih.gov
Application in Catalysis and Coordination Chemistry
2-(Diethylamino)pyrimidine as a Ligand in Metal Complexes
The utility of a pyrimidine (B1678525) derivative as a ligand in metal complexes is largely determined by its ability to donate electron density to the metal center and its steric profile. The diethylamino group at the 2-position of the pyrimidine ring is an electron-donating group, which can influence the electronic properties of the pyrimidine ring and, consequently, the stability and reactivity of its metal complexes.
Design and Synthesis of Novel Pyrimidine-Based Ligand Systems
The synthesis of novel ligand systems is a cornerstone of advancing coordination chemistry and catalysis. Pyrimidine derivatives are often incorporated into more complex ligand architectures, such as Schiff bases, to create multidentate ligands. For instance, new series of metal(II) complexes have been synthesized with Schiff base ligands derived from 2-amino-4,6-dimethylpyrimidine. These studies demonstrate the versatility of the pyrimidine scaffold in creating ligands that can coordinate to metals through various donor atoms.
While specific synthetic routes for novel ligand systems based on this compound are not extensively documented in the reviewed literature, general methods for pyrimidine functionalization could be applied. These methods often involve condensation reactions or cross-coupling strategies to build more elaborate ligand structures.
Characterization of Metal-Pyrimidine Complexes
The characterization of metal-pyrimidine complexes is crucial for understanding their structure, bonding, and potential applications. A variety of spectroscopic and analytical techniques are employed for this purpose. For metal complexes of pyrimidine derivatives, techniques such as FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry are commonly used to elucidate the coordination environment of the metal ion. guidechem.comresearchgate.net
For example, in studies of metal complexes with 2-amino-4,6-dimethyl pyrimidine, FT-IR spectroscopy has been used to confirm the coordination of the pyrimidine nitrogen atoms to the metal center by observing shifts in the characteristic vibrational frequencies of the pyrimidine ring upon complexation. guidechem.com Electronic spectra (UV-Vis) provide information about the d-d transitions of the metal center, which can help in determining the geometry of the complex. guidechem.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing diamagnetic complexes in solution.
Interactive Data Table: Common Characterization Techniques for Metal-Pyrimidine Complexes
| Technique | Information Obtained |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups and confirms coordination of the ligand to the metal center. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the complex, aiding in the determination of its geometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the complex, confirming its composition. |
| X-ray Crystallography | Provides precise information on the three-dimensional structure of the complex in the solid state. |
Homogeneous Catalysis Employing Pyrimidine-Derived Ligands
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Pyrimidine-derived ligands have been explored in various homogeneous catalytic reactions due to their ability to tune the electronic and steric properties of the metal catalyst.
Enantioselective Catalysis and Asymmetric Synthesis
Enantioselective catalysis is a critical area of research for the synthesis of chiral molecules, particularly in the pharmaceutical industry. While there is a significant body of research on the use of various nitrogen-containing heterocyclic ligands in asymmetric synthesis, specific examples employing this compound as a chiral ligand or auxiliary are not prominent in the literature. The development of chiral pyrimidine-based ligands for enantioselective transformations remains an area with potential for future exploration.
Cross-Coupling Reactions and C-H Activation
C-H activation is an increasingly important area of catalysis that aims to directly functionalize otherwise inert C-H bonds. The pyrimidine ring itself can act as a directing group to facilitate the regioselective C-H functionalization of substrates. Research in this area has primarily focused on the pyrimidine core rather than its use as a ligand.
Heterogeneous Catalysis and Supported Pyrimidine Systems
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.
There is growing interest in the development of supported catalysts where a pyrimidine-based ligand is anchored to a solid support, such as silica (B1680970) or a polymer. This approach can lead to more robust and reusable catalytic systems. While the concept is well-established, specific examples of heterogeneous catalysts derived from this compound are not extensively reported. The development of such supported systems could be a promising avenue for future research, potentially leading to practical applications in various catalytic processes.
Cooperative Effects in Dinuclear Transition Metal Complexes
A comprehensive search of available scientific literature did not yield specific research findings on the cooperative effects in dinuclear transition metal complexes involving the compound “this compound.” Studies detailing the synthesis, structure, and catalytic or coordination chemistry of dinuclear complexes with this particular ligand are not present in the accessible literature.
Research on cooperative effects in dinuclear complexes is an active area of investigation, but it has been documented with analogous, yet structurally distinct, pyrimidine-based ligands. For instance, studies on dinuclear complexes containing ligands such as (2-dimethylamino)-4-(2-pyrimidinyl)pyrimidine have provided insights into how two metal centers can work in concert to influence the electronic and photophysical properties of the resulting complexes. These investigations have explored concepts like energetic shifts in electronic absorptions and changes in fluorescence spectra upon moving from mononuclear to dinuclear systems.
However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or a thorough discussion on the cooperative effects in its dinuclear transition metal complexes as requested. The scientific community has yet to publish research that would fulfill the specific requirements of this article's outline for this particular compound.
Medicinal Chemistry Research and Scaffold Based Design Principles
Rational Design of Novel Chemical Entities Incorporating the Pyrimidine (B1678525) Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery due to its presence in numerous biologically active molecules and its ability to engage in various interactions with biological macromolecules. The incorporation of a diethylamino group at the 2-position of the pyrimidine ring offers a versatile platform for the rational design of new chemical entities with diverse pharmacological activities. This design strategy often aims to develop inhibitors for key enzymes such as protein kinases, which are crucial targets in cancer therapy.
The rational design process for 2-(diethylamino)pyrimidine derivatives frequently involves a hybrid strategy. This approach combines the pharmacophoric features of known ligands that bind to the target of interest with the this compound core. For instance, by integrating elements known to interact with the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder, researchers have successfully generated potent dual inhibitors of bromodomain and extraterminal (BET) proteins and kinases. This demonstrates the utility of the this compound scaffold in creating multi-target agents, which can be advantageous in treating complex diseases like cancer.
Furthermore, the design of these novel entities is often guided by computational methods, which help in predicting the binding modes and affinities of the designed molecules. This allows for a more focused synthetic effort, prioritizing compounds with a higher probability of biological activity. The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.
Structure-Activity Relationship (SAR) Studies in Scaffold Optimization and Exploration
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the this compound scaffold, SAR studies have been instrumental in optimizing lead compounds and exploring new chemical space. These studies systematically modify different parts of the molecule to identify key structural features required for potent and selective biological activity.
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The position of substituents on the pyrimidine nucleus has been shown to greatly influence the biological activities of these compounds. For example, in a series of pyrimidine-4-carboxamides designed as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at different positions of the pyrimidine scaffold led to significant changes in potency.
The following table summarizes the impact of different substituents on the inhibitory activity of a series of pyrimidine-4-carboxamide (B1289416) based NAPE-PLD inhibitors.
| Compound ID | R3 Substituent | IC50 (µM) |
| 71 | Piperidine | 0.45 ± 0.04 |
| 72 | 3,3-Difluoropiperidine | 0.23 ± 0.02 |
| 81 | Dimethylamine | 0.24 ± 0.02 |
| 87 | Pyrrolidine | 0.12 ± 0.01 |
This table is generated based on data presented in a study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors.
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For derivatives of this compound, pharmacophore models can be developed based on a set of known active ligands. These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify novel molecules that fit the model and are likely to be active. This ligand-based design approach is particularly useful when the three-dimensional structure of the biological target is unknown. The development of a pharmacophore model involves selecting a training set of active compounds, performing conformational analysis, and superimposing the molecules to identify common features.
Pharmacophore models can also be employed to understand and rationalize the observed SAR data. By mapping the structural features of active and inactive compounds onto the pharmacophore model, researchers can gain insights into which features are crucial for activity and which are detrimental. This knowledge can then guide the design of new analogs with improved potency and selectivity.
Molecular Interactions with Biological Targets (Mechanistic Insights)
Understanding the molecular interactions between this compound derivatives and their biological targets is crucial for elucidating their mechanism of action and for the rational design of more effective drugs. Techniques such as X-ray crystallography and computational docking are employed to visualize and analyze these interactions at an atomic level.
Derivatives of the pyrimidine scaffold are well-known inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and protein kinases. DHFR is a key enzyme in the folate metabolic pathway, and its inhibition can disrupt DNA synthesis, making it an important target for anticancer and antimicrobial agents. While many diaminopyrimidine derivatives are known DHFR inhibitors, specific studies on this compound as a DHFR inhibitor are less common. However, the general principles of DHFR inhibition by pyrimidine-based compounds involve mimicking the binding of the natural substrate, dihydrofolate, to the active site of the enzyme.
Protein kinases are another major class of enzymes targeted by pyrimidine derivatives. nih.gov These enzymes play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The 2-aminopyrimidine (B69317) scaffold is a common feature in many kinase inhibitors, where it typically forms key hydrogen bonding interactions with the hinge region of the kinase active site. The diethylamino group at the 2-position can influence the electronic properties of the pyrimidine ring and provide additional hydrophobic interactions, potentially contributing to the binding affinity and selectivity of the inhibitor.
Receptor binding affinity studies, often conducted using techniques like radioligand binding assays, provide quantitative data on the strength of the interaction between a ligand and its receptor. While specific binding affinity data for this compound itself is not widely published, such studies are crucial for the development of any drug candidate.
Computational docking is a powerful tool used to predict the binding mode of a ligand within the active site of a biological target. nih.gov For this compound derivatives, docking studies can provide valuable insights into their interactions with target proteins, such as kinases. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. For example, docking studies of 2-arylamino-4-aryl-pyrimidines as PAK1 kinase inhibitors have helped to understand the structural basis for their activity. The results from docking studies can guide the design of new derivatives with improved binding affinity and selectivity.
Strategic Modifications for Modulating Bioactivity and Selectivity
The this compound scaffold has been investigated as a core structure in medicinal chemistry, with various strategic modifications explored to modulate its biological activity and selectivity. Research has demonstrated that substitutions at different positions of the pyrimidine ring can significantly influence the compound's pharmacological profile, leading to the development of derivatives with a range of therapeutic potentials, including analgesic and enzyme inhibitory activities.
More recent and detailed SAR studies have been conducted on larger molecules incorporating the this compound moiety. For instance, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the endocannabinoid system, a compound featuring a 6-(diethylamino)pyrimidine core was synthesized and evaluated. The compound, N-(cyclopropylmethyl)-6-(diethylamino)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamide, demonstrated the importance of the substitution pattern on the pyrimidine ring for inhibitory activity. acs.org
The following table summarizes the key structural modifications on the broader pyrimidine scaffold and their impact on bioactivity, drawing from research on related pyrimidine derivatives. nih.govnih.gov
| Position of Modification | Type of Modification | Effect on Bioactivity |
| C2-Position | Introduction of arylamino groups | Potent PAK1 inhibition |
| C4-Position | Variation of aryl substituents | Influences potency against PAK1 |
| C5-Position | Halogenation (e.g., Bromine) | Can enhance inhibitory activity |
| C6-Position | Introduction of alkylamino or cyclic amino groups | Modulates enzyme inhibitory activity |
Fragment-Based Drug Discovery Utilizing Pyrimidine Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. nih.govyoutube.com This approach utilizes small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding to a biological target. The structural information gleaned from how these fragments bind is then used to grow, link, or combine them into more potent and selective drug candidates. mdpi.com The pyrimidine scaffold is a well-represented privileged structure in many fragment libraries due to its presence in numerous approved drugs and its ability to form key hydrogen bonding interactions with protein targets. nih.gov
While specific documented examples of this compound as a starting fragment in a successful FBDD campaign are not prevalent in publicly accessible literature, the general utility of substituted pyrimidines as fragments is well-established. For instance, a fragment screening campaign against the enzyme Hsp90 identified an aminopyrimidine fragment that bound in a manner analogous to the purine (B94841) ring of ADP. mdpi.com This initial hit provided a critical starting point for the development of more potent inhibitors.
The principles of FBDD suggest that a simple scaffold like this compound could be a valuable addition to a fragment library. Its key features include:
A pyrimidine core capable of forming hydrogen bonds.
A diethylamino group that can occupy a hydrophobic pocket and influence solubility.
Multiple points for synthetic elaboration to "grow" the fragment into a more complex molecule.
The success of FBDD often relies on the diversity and quality of the fragment library. nih.gov Libraries are designed to cover a broad chemical space with a limited number of compounds. The inclusion of fragments like substituted pyrimidines increases the probability of identifying initial hits for a wide range of biological targets. nih.gov
The following table outlines the general process of FBDD and the potential role of a pyrimidine scaffold within this framework.
| FBDD Stage | Description | Role of a Pyrimidine Scaffold |
| Library Design | Curation of a diverse collection of low-molecular-weight fragments. | Pyrimidine derivatives are common components due to their drug-like properties. |
| Fragment Screening | Biophysical techniques (e.g., X-ray crystallography, NMR) are used to detect weak binding of fragments to the target. | The pyrimidine core can serve as an anchor, forming key interactions with the protein. |
| Hit Validation | Confirmation of binding and characterization of the binding mode. | Structural analysis reveals how the pyrimidine fragment is oriented in the binding site. |
| Fragment Elaboration | Synthetic chemistry is used to grow the fragment, adding functional groups to improve affinity and selectivity. | Substitutions can be made at various positions on the pyrimidine ring to explore the surrounding binding pocket. |
Advanced Analytical Methodologies for 2 Diethylamino Pyrimidine Research
High-Resolution Chromatographic Techniques for Separation and Purification
High-resolution chromatographic techniques are indispensable for isolating 2-(diethylamino)pyrimidine from complex reaction mixtures and for its quantitative analysis. The choice of technique is often dictated by the volatility and polarity of the target compound and its derivatives.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of pyrimidine (B1678525) derivatives. For non-volatile or thermally labile compounds, LC-MS provides excellent separation and sensitive detection. In many instances, derivatization is employed to enhance the chromatographic properties or the ionization efficiency of the analytes.
A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the simultaneous determination of related impurities in active pharmaceutical ingredients. For instance, a study on celecoxib, which contains a pyrimidine-like ring, utilized a Symmetry C18 column with a mobile phase of 5.0 mM ammonium (B1175870) acetate-acetonitrile (30:70 v/v) researchgate.net. Detection was achieved using a triple quadrupole mass detector with positive electrospray ionization in multiple reaction monitoring (MRM) mode researchgate.net. Such methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) range, making them suitable for trace-level analysis researchgate.net.
Table 1: Illustrative LC-MS/MS Parameters for Pyrimidine Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | Symmetry C18 (150 mm × 4.6 mm, 3.5 μm) |
| Mobile Phase | 5.0 mM Ammonium Acetate:Acetonitrile (30:70, v/v) |
| Flow Rate | 0.7 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Triple Quadrupole Mass Spectrometer (MRM mode) |
| LOD | 0.02 ppm |
| LOQ | 0.06 ppm |
This table is a representative example based on methodologies used for related compounds and may be adapted for this compound.
For volatile derivatives of this compound, gas chromatography (GC) offers high-resolution separation. Often, derivatization is necessary to increase the volatility of the pyrimidine compounds. A common approach involves silylation to convert polar functional groups into more volatile silyl ethers or esters. GC coupled with mass spectrometry (GC-MS) allows for the simultaneous separation and identification of components in a mixture nih.gov. For instance, a GC-MS method for the determination of urinary pyrimidine metabolites involved derivatization to their tert-butyldimethylsilyl derivatives before quantification nih.gov.
Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly advantageous for its high efficiency and the use of environmentally benign solvents nih.gov. It is well-suited for the analysis of a wide range of compounds, including both polar and non-polar substances nih.gov. While specific applications to this compound are not extensively documented, the technique's utility in separating complex mixtures of natural products, including those containing heterocyclic rings, suggests its potential applicability nih.gov. The use of polar stationary phases, such as silica (B1680970), aminopropyl, or cyanopropyl bonded phases, is common in SFC for the analysis of polar compounds nih.gov.
Advanced Mass Spectrometry for Structural Elucidation and Reaction Monitoring
Advanced mass spectrometry (MS) techniques are pivotal for the structural elucidation of this compound and for monitoring the progress of its chemical reactions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions currenta.de. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for the ionization of pyrimidine derivatives.
Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, provide valuable structural information currenta.denih.gov. By analyzing the fragmentation patterns, it is possible to deduce the connectivity of atoms within the molecule. This is particularly useful for distinguishing between isomers and for identifying unknown synthesis byproducts. A study on the fragmentation of (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones demonstrated the power of comparing MS/MS and pseudo-MS³ techniques in ion trap and triple quadrupole mass spectrometers for detailed structural characterization nih.gov.
X-ray Crystallography and Solid-State Characterization of Pyrimidine Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. For pyrimidine derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state mdpi.com. This technique has been instrumental in confirming the structures of newly synthesized pyrimidine compounds and in studying their supramolecular chemistry mdpi.com.
For example, the crystal structures of various substituted pyrimidines have been elucidated, revealing details about their molecular conformation and packing in the crystal lattice mdpi.comacs.org. The analysis of these structures can provide insights into the physical properties of the materials and can guide the design of new derivatives with desired solid-state characteristics.
Advanced Spectroscopic Investigations (Beyond Basic Identification)
Beyond routine identification, advanced spectroscopic techniques offer deeper insights into the electronic structure, conformation, and dynamic behavior of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of molecules in solution. While one-dimensional ¹H and ¹³C NMR are standard for basic characterization, two-dimensional (2D) NMR techniques are essential for elucidating more complex structures cdnsciencepub.comresearchgate.net.
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of all proton and carbon signals, even in structurally complex pyrimidine derivatives researchgate.net. These techniques are crucial for establishing connectivity between different parts of the molecule and for determining the regiochemistry of substitution patterns cdnsciencepub.comresearchgate.net. For instance, HMBC experiments can be used to identify long-range couplings between protons and carbons, providing key information for assembling the molecular framework researchgate.net.
Table 2: Common 2D NMR Experiments for Structural Elucidation of Pyrimidine Derivatives
| Experiment | Information Provided |
|---|---|
| COSY | Correlation between scalar-coupled protons (¹H-¹H connectivity through bonds). |
| HSQC | Correlation between a proton and the carbon to which it is directly attached (¹H-¹³C one-bond connectivity). |
| HMBC | Correlation between a proton and carbons that are two, three, or sometimes four bonds away (¹H-¹³C long-range connectivity). |
| NOESY | Correlation between protons that are close in space (through-space connectivity), useful for determining stereochemistry and conformation. |
These advanced analytical methodologies, when used in concert, provide a comprehensive understanding of the chemical and physical properties of this compound and its derivatives, facilitating further research and application development.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. While both are based on molecular vibrations, they are complementary, arising from different quantum mechanical processes. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration is accompanied by a change in the molecular dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with Raman active modes involving a change in the molecular polarizability.
For this compound, the vibrational spectrum can be conceptually divided into modes associated with the pyrimidine ring, the diethylamino group, and the C-N bond linking them.
Pyrimidine Ring Vibrations: The pyrimidine ring exhibits characteristic vibrational modes that are well-documented for related compounds. These include ring stretching vibrations, in-plane and out-of-plane bending of C-H bonds, and ring breathing modes. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. These bands are often complex due to the coupling of different vibrational modes. Ring breathing vibrations, which involve the symmetric expansion and contraction of the entire ring, are typically found at lower wavenumbers.
Diethylamino Group Vibrations: The diethylamino substituent introduces a set of characteristic vibrational frequencies. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2975-2850 cm⁻¹ range. The asymmetric and symmetric stretching modes of the CH₃ group are typically found near 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while the corresponding CH₂ modes appear around 2925 cm⁻¹ and 2850 cm⁻¹. Bending vibrations of the CH₂ and CH₃ groups (scissoring, wagging, twisting, and rocking) occur in the 1470-1340 cm⁻¹ region.
C-N Stretching Vibrations: The stretching vibration of the C-N bond connecting the diethylamino group to the pyrimidine ring is of particular interest as it provides information about the electronic interaction between the substituent and the aromatic ring. For primary aromatic amines, this band is typically observed in the 1330-1260 cm⁻¹ region. In the case of this compound, this vibration is expected to be in a similar range, potentially influenced by the electronic nature of the pyrimidine ring. For some 2-aminopyrimidine (B69317) derivatives, a band consistent with C-N stretching has been identified around 1216.7 cm⁻¹ ijirset.com.
A summary of expected vibrational modes for this compound based on data from analogous compounds is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretching | 3100 - 3000 |
| Aliphatic C-H Stretching (asymmetric) | ~2970 |
| Aliphatic C-H Stretching (symmetric) | ~2870 |
| Pyrimidine Ring Stretching (C=C, C=N) | 1600 - 1400 |
| N-H In-plane Bending (if present) | ~1648 |
| Aliphatic C-H Bending | 1470 - 1340 |
| C-N Stretching | 1330 - 1260 |
Note: The table is based on general ranges for functional groups and data from related pyrimidine compounds.
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from the ground state to higher energy excited states. Fluorescence spectroscopy, on the other hand, measures the emission of light as the molecule relaxes from an excited singlet state back to the ground state.
The electronic spectrum of this compound is primarily governed by π → π* and n → π* transitions associated with the pyrimidine ring and the lone pair of electrons on the nitrogen atoms. The presence of the electron-donating diethylamino group at the 2-position is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted pyrimidine, due to the extension of the conjugated system and the electron-donating effect of the amino group.
Research on the closely related compound, 2-N-ethylaminopyrimidine, provides valuable insights into the photophysical properties of this compound. Studies have shown that 2-alkylaminopyrimidines exhibit fluorescence, and their spectral properties are sensitive to the solvent environment. For instance, 2-N-ethylaminopyrimidine shows its highest fluorescence intensity in polar protic solvents like methanol. This suggests that hydrogen bonding plays a significant role in the electronic transitions of these molecules.
The following table summarizes the fluorescence data for 2-N-ethylaminopyrimidine in various solvents, which can be considered representative for understanding the behavior of this compound.
| Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) |
| Methanol | 286 | 375 |
| Ethanol | - | - |
| Chloroform | - | - |
| Ethyl acetate | - | - |
| Carbon tetrachloride | - | - |
| Acetone | - | - |
| Ether | - | - |
Data for 2-N-ethylaminopyrimidine. The fluorescence intensity is highest in methanol and decreases in non-polar solvents.
The observed trend of highest fluorescence intensity in polar protic solvents for 2-alkylaminopyrimidines is likely due to solvent-solute interactions, such as hydrogen bonding, which can stabilize the excited state and influence the radiative decay pathway. The decrease in fluorescence in non-polar solvents suggests that other non-radiative decay processes may become more dominant in such environments. These findings indicate that this compound is also likely to exhibit solvent-dependent fluorescence properties, making it a potentially interesting candidate for use as a fluorescent probe in environments of varying polarity.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Research
A primary application of AI in this domain is the creation of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com These models leverage machine learning algorithms to forge a mathematical link between the chemical structure of pyrimidine compounds and their biological effects. nih.govmdpi.com For instance, data-driven ML-based QSAR models have been successfully developed for substituted pyrimidines and uracil (B121893) derivatives to forecast their antiproliferative capabilities. nih.govmdpi.com The typical workflow for constructing such a model includes:
Data Curation: Gathering and refining a dataset of pyrimidine compounds from extensive chemical databases like ChEMBL. nih.govmdpi.com
Descriptor Calculation: Computing a broad spectrum of molecular descriptors for each compound using specialized software.
Feature Selection: Utilizing algorithms to pinpoint the most influential descriptors that correlate with the observed biological activity. nih.govmdpi.com
Model Building and Validation: Training and rigorously validating the machine learning model through various statistical techniques. nih.govmdpi.com
Table 1: Machine Learning Models in Pyrimidine Research
| Model Type | Application | Key Findings |
|---|---|---|
| QSAR | Predicting antiproliferative activity of pyrimidine derivatives. | Successfully predicted the activity of newly synthesized compounds with high accuracy. nih.govmdpi.com |
| Deep Conditional Transformer Neural Network (SyntaLinker) | Identifying potent and selective TBK1 inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold. | Led to the discovery of a highly potent compound. nih.gov |
| AI-powered next-generation screening (HelixVS and HelixDock) | Identifying inhibitors of TLR4-TLR4∗ homodimerization. | Discovered a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative with anti-inflammatory properties. nih.gov |
| Random Forest | Predicting corrosion inhibition efficiency of pyrimidine compounds. | Significant improvement in prediction accuracy after applying virtual sample generation (VSG). researchgate.net |
Deep learning, a sophisticated subset of ML, is also being harnessed for the de novo design of pyrimidine derivatives. nih.gov As an example, a deep conditional transformer neural network, known as SyntaLinker, has been instrumental in identifying compounds featuring a pyrrolo[2,3-d]pyrimidine core as potent and selective inhibitors of TBK1. nih.gov This exemplifies the capacity of generative models to explore uncharted chemical territories in the quest for new drugs. nih.gov
The utility of machine learning extends beyond drug discovery. It has also been effectively used to predict the efficiency of pyrimidine compounds as corrosion inhibitors, with a random forest model demonstrating markedly improved accuracy following the application of a virtual sample generation technique to a limited dataset. researchgate.net
Exploration of 2-(Diethylamino)pyrimidine in Materials Science and Polymer Chemistry
While specific research into the application of "this compound" in materials science and polymer chemistry is still in its nascent stages, the broader field of pyrimidine chemistry presents considerable opportunities in these domains. The distinct electronic and structural characteristics of the pyrimidine ring render it a promising constituent for the development of innovative functional materials and polymers.
The successful synthesis and polymerization of various pyrimidine-based monomers have been documented, indicating a clear path for incorporating this compound into polymeric architectures. nih.govnih.gov For example, the preparation and polymerization of 1-(2-diallylaminoethyl)pyrimidines have been detailed. nih.govnih.gov In this research, pyrimidine bases such as uracil, thymine, and cytosine were modified with a diallylaminoethyl group, and these monomers subsequently underwent cyclopolymerization and cyclo-copolymerization to form polymers. nih.govnih.gov It is conceivable that a comparable synthetic approach could be adapted for this compound.
A generalized synthetic pathway for creating such pyrimidine-based monomers typically involves:
The reaction of the pyrimidine with a suitable linker precursor, such as ethylene (B1197577) carbonate, to introduce a functional group. nih.govnih.gov
The conversion of this functional group into a reactive intermediate, for instance, a chloroethyl derivative. nih.govnih.gov
The reaction of this intermediate with a polymerizable segment, such as diallylamine. nih.govnih.gov
Table 2: Polymerization of Pyrimidine-Based Monomers
| Monomer | Polymerization Method | Resulting Polymer |
|---|---|---|
| 1-(2-diallylaminoethyl)pyrimidine trifluoroacetate (B77799) salts | Cyclopolymerization/Cyclo-copolymerization in water | Low-yield homopolymers nih.govnih.gov |
| Neutral 1-(2-diallylaminoethyl)pyrimidines | Cyclo-copolymerization with sulfur dioxide and V-50 initiator | Copolymers in higher yields (30-60%) nih.govnih.gov |
The integration of the this compound unit into polymers could bestow unique properties upon the resultant materials. The diethylamino group, being both basic and electron-donating, could affect the polymer's solubility, thermal stability, and its capacity for metal ion coordination. These characteristics could be harnessed for a variety of applications, including:
Smart Polymers: The pH-sensitive nature of the diethylamino group could be leveraged to design polymers that alter their conformation or solubility in response to pH changes.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms within the pyrimidine ring and the diethylamino group can serve as ligands for the construction of MOFs and coordination polymers, which have potential uses in catalysis, gas storage, and sensing.
Conducting Polymers: The π-conjugated system of the pyrimidine ring could be expanded through polymerization to produce conducting or semi-conducting materials suitable for electronic applications.
Although the dedicated exploration of this compound in these fields is an emerging area, the existing body of research on other pyrimidine derivatives provides a solid foundation and a clear trajectory for future inquiries.
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology
The pyrimidine framework, which includes derivatives like this compound, garners substantial interest at the crossroads of organic chemistry and chemical biology due to its widespread presence in biologically crucial molecules. wikipedia.orgnih.gov The pyrimidine ring forms the core of the nucleobases cytosine, thymine, and uracil, which are essential to the structure and function of DNA and RNA. wikipedia.org This intrinsic biological significance positions pyrimidine derivatives as prime candidates for the creation of chemical probes and therapeutic agents.
Organic chemists are perpetually innovating new synthetic strategies to access a diverse range of functionalized pyrimidines. tandfonline.com These synthetic endeavors are vital for producing libraries of compounds that can be screened for biological activity. The capacity to methodically alter the pyrimidine core—for example, by introducing substituents like the diethylamino group at the 2-position—enables the precise adjustment of a molecule's properties to elicit desired biological outcomes.
Within the sphere of chemical biology, pyrimidine derivatives are employed to investigate and influence biological processes. A central objective is the development of small molecules that can selectively engage with particular biomolecules. For instance, pyrimidine-based compounds have been engineered as inhibitors for a variety of enzymes and receptors. mdpi.com The knowledge gleaned from such studies not only deepens our comprehension of biological systems but also lays the groundwork for the rational design of new pharmaceuticals.
The interdisciplinary character of this research is exemplified by the following workflow:
Design and Synthesis (Organic Chemistry): Novel pyrimidine derivatives, including analogs of this compound, are conceived and synthesized with specific biological targets in view.
Biological Evaluation (Chemical Biology): The newly synthesized compounds are then assessed for their biological activity through a range of assays. This may involve testing for enzymatic inhibition, receptor binding, or effects on cellular signaling pathways.
Structure-Activity Relationship (SAR) Studies (Medicinal Chemistry): The data derived from the biological evaluation are utilized to establish SAR, which in turn guides the design of the subsequent generation of compounds with enhanced potency and selectivity.
This iterative cycle of design, synthesis, and evaluation is a cornerstone of contemporary drug discovery and highlights the synergistic interplay between organic chemistry and chemical biology in the investigation of pyrimidine derivatives.
Sustainability and Environmental Aspects in Pyrimidine Chemistry
In recent times, a significant emphasis has been placed on crafting sustainable and environmentally conscious methods for the synthesis of chemical compounds, including pyrimidine derivatives. rasayanjournal.co.ineurekaselect.comnih.gov This "green chemistry" approach seeks to mitigate the environmental footprint of chemical processes by minimizing waste, utilizing less hazardous materials, and enhancing energy efficiency. rasayanjournal.co.in
A number of green chemistry strategies have been adopted for the synthesis of pyrimidines:
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants merge to form a single product, integrating most or all of the atoms from the starting materials. organic-chemistry.orgnih.gov This method is highly atom-economical and can drastically reduce the number of synthetic steps and purification processes, thus curtailing waste. organic-chemistry.orgnih.gov
Use of Green Catalysts: Scientists are investigating the use of eco-friendly catalysts, such as enzymes and recyclable heterogeneous catalysts, to facilitate pyrimidine synthesis. nih.gov For example, a Cu(II)-tyrosinase enzyme has been employed as a green catalyst in the one-pot multicomponent synthesis of 2-pyrimidinamine derivatives. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can frequently accelerate reaction rates, resulting in shorter reaction times and improved energy efficiency when compared to traditional heating methods. rasayanjournal.co.in
Solvent-Free Reactions: Carrying out reactions without a solvent or in environmentally benign solvents like water can markedly decrease the emission of volatile organic compounds (VOCs). rasayanjournal.co.ineurekaselect.com
Table 3: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Chemistry Approach | Description | Advantages |
|---|---|---|
| Multicomponent Synthesis | A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. | High atom economy, reduced waste, and access to a diverse range of products. organic-chemistry.orgnih.gov |
| Green Catalysis | Use of Cu(II)-tyrosinase enzyme as a catalyst for the synthesis of 2-pyrimidinamine derivatives. | Mild reaction conditions, high yield, and use of a biocatalyst. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction rates, higher yields, and reduced energy consumption. rasayanjournal.co.in |
| Solvent-Free and Aqueous Media Reactions | Performing reactions without a solvent or in water. | Reduced use of hazardous solvents and simplified workup procedures. rasayanjournal.co.ineurekaselect.com |
A sustainable multicomponent synthesis of pyrimidines has been documented that uses an iridium catalyst to combine amidines with up to three different alcohols. organic-chemistry.orgnih.gov This reaction proceeds with the release of hydrogen and water as the sole byproducts, rendering it a highly sustainable process. organic-chemistry.orgnih.gov The utilization of alcohols derived from biomass further bolsters the green credentials of this methodology. organic-chemistry.orgnih.gov
The creation of such sustainable synthetic pathways is not only advantageous for the environment but also presents economic benefits by lowering costs associated with waste management and the use of costly and hazardous reagents. As the tenets of green chemistry become more deeply embedded in the practice of organic synthesis, the production of this compound and other pyrimidine derivatives is anticipated to become progressively more sustainable.
Q & A
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while ethanol/water mixtures stabilize intermediates .
- Temperature : Higher temperatures (80–120°C) accelerate reactions but may promote side products like oxidation by-products .
- Catalysts : Palladium catalysts improve coupling efficiency in cross-coupling reactions .
How can researchers characterize this compound derivatives using spectroscopic and chromatographic methods?
Basic Research Focus
Key characterization techniques include:
- NMR spectroscopy : and NMR to confirm substitution patterns and diethylamino group integration .
- IR spectroscopy : Identification of functional groups (e.g., C-N stretch at ~1350 cm) .
- HPLC/MS : Purity assessment and molecular weight confirmation, especially for complex derivatives .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in multi-substituted pyrimidines .
How do structural modifications of this compound impact its bioactivity, and what optimization strategies are recommended?
Q. Advanced Research Focus
-
Structure-Activity Relationship (SAR) Insights :
- Electron-donating groups (e.g., diethylamino) enhance binding to biological targets like kinase enzymes .
- Heterocyclic fusion (e.g., thieno[3,2-d]pyrimidine) improves anticancer potency by increasing planar surface area for DNA intercalation .
Derivative Target (Cell Line) IC (μM) Source Pyrimidine Derivative A MCF-7 (Breast Cancer) 0.09 This compound HepG2 (Liver Cancer) 4.84
Q. Optimization Strategies :
- Introduce fluorinated groups to improve metabolic stability .
- Use molecular docking to predict binding affinity with targets like viral proteases .
What experimental designs are recommended for assessing the toxicity of this compound derivatives in preclinical studies?
Q. Advanced Research Focus
- In vitro assays :
- MTT assay for cytotoxicity screening in normal cell lines (e.g., HEK-293) .
- Ames test to evaluate mutagenicity .
- In vivo models :
- Acute toxicity studies in rodents (dose range: 10–100 mg/kg) with urine biomonitoring for metabolite detection .
- Data Interpretation : Compare IC values from toxicity assays with therapeutic indices to prioritize derivatives .
How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Advanced Research Focus
Common sources of discrepancies and solutions:
- Assay Variability :
- Standardize protocols (e.g., consistent cell passage numbers, incubation times) .
- Include positive controls (e.g., doxorubicin for anticancer assays) .
- Structural Ambiguity :
- Re-characterize disputed compounds using single-crystal X-ray diffraction to confirm stereochemistry .
- Statistical Analysis :
- Apply ANOVA or t-tests to assess significance of bioactivity differences across studies .
What strategies improve the reproducibility of synthetic procedures for this compound derivatives?
Q. Advanced Research Focus
- Detailed Documentation :
- Report exact molar ratios, solvent grades, and equipment specifications (e.g., microwave synthesizer settings) .
- Automation :
- Use flow chemistry systems to minimize human error in multi-step syntheses .
- Open Data :
- Share raw NMR/MS files in repositories like PubChem to enable cross-validation .
How can computational methods aid in the design of novel this compound-based inhibitors?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations :
- Predict binding stability with targets (e.g., EGFR kinase) over 100-ns trajectories .
- QSAR Modeling :
- Train models on datasets with >50 derivatives to correlate substituents with IC values .
- ADMET Prediction :
- Use tools like SwissADME to optimize logP (target: 2–4) and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
